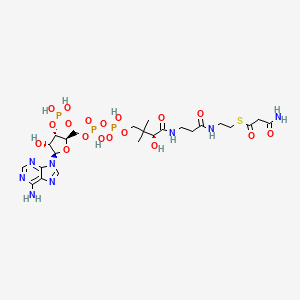

Malonamoyl-CoA

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C24H39N8O18P3S |

|---|---|

Molekulargewicht |

852.6 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-amino-3-oxopropanethioate |

InChI |

InChI=1S/C24H39N8O18P3S/c1-24(2,19(37)22(38)28-4-3-14(34)27-5-6-54-15(35)7-13(25)33)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)32-11-31-16-20(26)29-10-30-21(16)32/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H2,25,33)(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 |

InChI-Schlüssel |

KRWKKOAUSKOTIG-DVVLENMVSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of Malonyl-CoA in Fatty Acid Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Malonyl-CoA, a critical intermediate in the biosynthesis of fatty acids. Beyond its fundamental function as a carbon donor, Malonyl-CoA acts as a key metabolic sensor and regulator, dictating the balance between lipid synthesis and oxidation. This document provides a comprehensive overview of its synthesis, utilization, and regulatory functions, supplemented with quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug discovery efforts.

Core Functions of Malonyl-CoA in Lipid Metabolism

Malonyl-CoA is strategically positioned at the crossroads of fatty acid metabolism, serving two primary and interconnected roles:

-

Substrate for Fatty Acid Elongation: As the direct donor of two-carbon units, Malonyl-CoA is the essential building block for the synthesis of long-chain fatty acids by the multi-enzyme complex, Fatty Acid Synthase (FAS)[1][2][3]. The process begins with the carboxylation of Acetyl-CoA to Malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC), which is the committed and rate-limiting step in fatty acid biosynthesis[4][5].

-

Allosteric Regulator of Fatty Acid Oxidation: Cytosolic Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. This inhibitory action ensures that newly synthesized fatty acids are not immediately catabolized, preventing a futile metabolic cycle.

The intracellular concentration of Malonyl-CoA, therefore, acts as a rheostat, switching cellular metabolism between an anabolic state of lipid synthesis and storage, and a catabolic state of fatty acid oxidation for energy production.

Quantitative Data on Key Components

The kinetics of the enzymes that produce and utilize Malonyl-CoA, as well as the intracellular concentrations of this key metabolite, are crucial for understanding its regulatory role. The following tables summarize key quantitative data from the literature.

| Enzyme | Substrate | Organism/Tissue | Km Value | Vmax/kcat Value | Reference(s) |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Rat Liver | 4 µM - 0.4 mM | Not specified | |

| Fatty Acid Synthase (FAS) | Acetyl-CoA | Chicken Liver | Not specified | Not specified | |

| Fatty Acid Synthase (FAS) | Malonyl-CoA | Chicken Liver | Not specified | Not specified | |

| Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | Metazoan | Not specified | Lower turnover than with Malonyl-CoA |

Table 1: Michaelis-Menten Constants (Km) and Maximum Reaction Velocities (Vmax) or Catalytic Constants (kcat) of Key Enzymes in Fatty Acid Synthesis. The Km for Acetyl-CoA can be significantly lowered by CoA activation.

| Inhibitor | Enzyme | Organism/Tissue | Ki/IC50 Value | Reference(s) |

| Malonyl-CoA | CPT1 | Rat Liver | ~1-2 µM (Ki) | |

| Malonyl-CoA | CPT1 | Rat Muscle | Lower Ki than liver | |

| Malonyl-CoA | CPT1 | Permeabilized Muscle Fibers | 0.61 µM (IC50 at 25 µM Palmitoyl-CoA) | |

| Malonyl-CoA | CPT1 | Permeabilized Muscle Fibers | 6.3 µM (IC50 at 150 µM Palmitoyl-CoA) | |

| Malonyl-CoA | CPT1c | Hypothalamus | ~0.3 µM (Kd) |

Table 2: Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) of Malonyl-CoA for Carnitine Palmitoyltransferase I (CPT1). The inhibitory potency of Malonyl-CoA on CPT1 is tissue-dependent and influenced by the concentration of its substrate, Palmitoyl-CoA.

| Tissue | Metabolic State | Organism | Malonyl-CoA Concentration (nmol/g wet weight) | Reference(s) |

| Liver | 48-h Starved | Rat | 1.9 ± 0.2 | |

| Liver | Starved-Refed (3h) | Rat | 5.5 ± 0.3 | |

| Soleus Muscle | 48-h Starved | Rat | 0.9 ± 0.1 | |

| Liver | Fed | Rat | 1.9 ± 0.6 | |

| Heart | Fed | Rat | 1.3 ± 0.4 | |

| Skeletal Muscle | Fed | Rat | 0.7 ± 0.2 |

Table 3: Intracellular Concentrations of Malonyl-CoA in Different Tissues and Metabolic States. Malonyl-CoA levels are dynamic and respond to the nutritional status of the organism.

Key Signaling Pathways Regulating Malonyl-CoA Levels

The intracellular pool of Malonyl-CoA is tightly regulated by complex signaling networks that modulate the activity of its synthesizing and degrading enzymes.

Regulation of Acetyl-CoA Carboxylase (ACC) by AMPK

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during exercise or fasting. Activated AMPK phosphorylates and inactivates ACC, thereby reducing Malonyl-CoA synthesis. This relieves the inhibition on CPT1, allowing for fatty acid oxidation to generate ATP.

Figure 1: AMPK-mediated regulation of ACC and fatty acid oxidation.

Transcriptional Regulation by SREBP-1c

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. In response to hormonal signals such as insulin, SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including ACACA (encoding ACC) and FASN (encoding Fatty Acid Synthase). This leads to a coordinated increase in the machinery required for Malonyl-CoA production and its conversion to fatty acids.

Figure 2: SREBP-1c-mediated transcriptional control of lipogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Malonyl-CoA's role in fatty acid synthesis.

Measurement of Acetyl-CoA Carboxylase (ACC) Activity in Isolated Hepatocytes

This protocol is adapted from a method utilizing digitonin-permeabilized cells and a coupled enzyme assay.

Principle: The activity of ACC is measured by coupling the production of Malonyl-CoA to its consumption by exogenous Fatty Acid Synthase (FAS), with the concomitant oxidation of NADPH, which is monitored spectrophotometrically.

Reagents:

-

Hepatocyte isolation buffer

-

Digitonin solution (1 mg/mL in assay buffer)

-

Assay Buffer: 100 mM TES-KOH (pH 7.5), 5 mM KHCO₃, 2 mM DTT, 10 mM MgCl₂, 0.5 mM EDTA, 20 mM potassium citrate.

-

Substrate/Cofactor Mix: 0.2 mM Acetyl-CoA, 0.2 mM NADPH, 2 mM ATP.

-

Purified Fatty Acid Synthase (FAS)

Procedure:

-

Isolate hepatocytes from liver tissue using standard collagenase perfusion methods.

-

Wash the isolated hepatocytes and resuspend in assay buffer.

-

Determine the protein concentration of the hepatocyte suspension.

-

Permeabilize the hepatocytes by adding digitonin to a final concentration of 64 µg per mg of cellular protein. Incubate for 1 minute at 37°C.

-

Initiate the reaction by adding the Substrate/Cofactor Mix and purified FAS to the permeabilized cell suspension in a cuvette.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at 37°C.

-

Calculate ACC activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Quantification of Intracellular Malonyl-CoA by HPLC-Mass Spectrometry

This protocol is based on established methods for the extraction and analysis of acyl-CoAs from tissues.

Principle: Malonyl-CoA is extracted from tissue, separated from other cellular components by high-performance liquid chromatography (HPLC), and detected and quantified by mass spectrometry (MS).

Reagents:

-

10% Trichloroacetic acid (TCA)

-

Internal Standard: [¹³C₃]-Malonyl-CoA

-

Reversed-phase solid-phase extraction (SPE) column

-

HPLC mobile phases (e.g., ion-pairing reagents in water and acetonitrile)

Procedure:

-

Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in ice-cold 10% TCA containing a known amount of the internal standard, [¹³C₃]-Malonyl-CoA.

-

Centrifuge the homogenate to precipitate proteins.

-

Isolate the acyl-CoAs from the supernatant using a reversed-phase SPE column.

-

Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a suitable buffer for HPLC-MS analysis.

-

Inject the sample onto an HPLC system coupled to a mass spectrometer.

-

Separate Malonyl-CoA from other acyl-CoAs using a suitable HPLC gradient.

-

Detect and quantify Malonyl-CoA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of Malonyl-CoA in the original tissue sample based on the ratio of the endogenous Malonyl-CoA peak area to the internal standard peak area, and a standard curve.

Experimental Workflow: High-Throughput Screening for ACC Inhibitors

The development of inhibitors for ACC is a key strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes. The following workflow outlines a high-throughput screening (HTS) campaign to identify novel ACC inhibitors.

Figure 3: A high-throughput screening workflow for ACC inhibitors.

Conclusion and Future Directions

Malonyl-CoA stands as a central hub in the regulation of fatty acid metabolism, making the enzymes that control its intracellular concentration attractive targets for therapeutic intervention in a range of metabolic disorders. A thorough understanding of the quantitative aspects of Malonyl-CoA's interactions, the signaling pathways that govern its levels, and the robust methodologies to measure these parameters is essential for the successful development of novel therapeutics. Future research will likely focus on isoform-specific inhibitors of ACC, the role of Malonyl-CoA in specific cellular compartments, and its impact on other metabolic pathways beyond lipid metabolism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of this critical metabolic node.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis | eLife [elifesciences.org]

- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. DSpace [acuresearchbank.acu.edu.au]

An In-depth Technical Guide to the Core Properties and Functions of Malonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-Coenzyme A (Malonyl-CoA) is a pivotal molecule at the crossroads of cellular metabolism, playing a central role in both the synthesis and regulation of fatty acids. Its strategic position makes it a molecule of significant interest in various fields of biomedical research, including metabolic diseases, oncology, and neurology. This technical guide provides a comprehensive overview of the structure, chemical properties, and key biological functions of Malonyl-CoA. It details its involvement in critical signaling pathways, offers in-depth experimental protocols for its study, and presents quantitative data in a structured format to facilitate research and development efforts.

Chemical Structure and Properties

Malonyl-CoA is a thioester derivative of malonic acid and Coenzyme A. The molecule is characterized by a reactive thioester bond that links the malonyl group to the sulfhydryl group of Coenzyme A. This bond is central to its biochemical reactivity, particularly its role as a carbon donor in fatty acid synthesis.

Key Functional Groups

The structure of Malonyl-CoA comprises several key functional groups that dictate its chemical behavior and biological roles:

-

Malonyl Group: A dicarboxylic acid derivative that provides the two-carbon unit for fatty acid chain elongation.

-

Thioester Linkage: A high-energy bond that makes the malonyl group readily transferable.

-

Coenzyme A Moiety: A complex group derived from pantothenic acid, adenosine triphosphate (ATP), and cysteine, which acts as a carrier for the acyl group. This moiety includes:

-

An adenosine 3'-phosphate 5'-diphosphate group.

-

A pantothenic acid (Vitamin B5) unit.

-

A β-mercaptoethylamine group containing the reactive thiol.

-

Quantitative Chemical Data

A summary of the key quantitative chemical properties of Malonyl-CoA is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C24H38N7O19P3S | [1] |

| Molar Mass | 853.582 g/mol | [1] |

| Charge (at physiological pH) | -4 | [2] |

| λmax (UV/Vis.) | 257 nm | [3] |

Solubility and Stability

Malonyl-CoA is commercially available, typically as a lithium or tetralithium salt, which enhances its stability and solubility in aqueous solutions.[4]

-

Solubility: The lithium salt of Malonyl-CoA is soluble in water and aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL. It is also reported to be soluble in water at 50 mg/mL.

-

Stability: Aqueous solutions of Malonyl-CoA are not stable for long periods and it is recommended to use them within one day of preparation. For long-term storage, it should be kept as a solid at -20°C. The stability of Malonyl-CoA in solution is influenced by factors such as pH, temperature, and the presence of certain ions like magnesium.

Biological Synthesis and Significance

Malonyl-CoA is synthesized in the cytosol and mitochondria through the carboxylation of acetyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC) and requires ATP. There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.

Key Biological Functions and Signaling Pathways

Malonyl-CoA is a central regulator of lipid metabolism, acting as both a key building block for fatty acid synthesis and a potent allosteric inhibitor of fatty acid oxidation.

Fatty Acid Synthesis

In the cytosol, Malonyl-CoA serves as the two-carbon donor for the elongation of fatty acid chains, a process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). The malonyl group is transferred from CoA to the acyl carrier protein (ACP) domain of FAS. Subsequently, it condenses with an acetyl group (or a growing acyl chain) with the release of CO2, extending the fatty acid chain by two carbons.

References

The Conversion of Acetyl-CoA to Malonyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the biosynthesis of malonyl-CoA from acetyl-CoA, a critical and rate-limiting step in fatty acid synthesis. This pivotal reaction is catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC). Malonyl-CoA serves as a key building block for the synthesis of long-chain fatty acids and also plays a crucial regulatory role in fatty acid oxidation. A thorough understanding of this pathway, its regulation, and the methods to study it are essential for research in metabolism, oncology, and the development of therapeutics for metabolic diseases.

The Core Biosynthetic Pathway

The carboxylation of acetyl-CoA to form malonyl-CoA is an ATP-dependent reaction that occurs in the cytosol and on the outer mitochondrial membrane.[1] The reaction is catalyzed by Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme.[2] The overall chemical equation is:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

This process occurs in two distinct half-reactions, catalyzed by two different domains of the ACC enzyme:

-

Biotin Carboxylase (BC) Domain: In this first step, bicarbonate is activated and transferred to the biotin prosthetic group of the enzyme, a reaction that is dependent on ATP hydrolysis.[3]

-

Carboxyltransferase (CT) Domain: The activated carboxyl group is then transferred from biotin to acetyl-CoA, forming malonyl-CoA.

Cellular Localization and Isoforms

In mammals, two main isoforms of ACC exist, each with distinct cellular locations and primary functions:

-

ACC1: Primarily located in the cytosol of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 is the primary substrate for fatty acid synthase (FAS) in de novo fatty acid synthesis.

-

ACC2: Found on the outer mitochondrial membrane, particularly in tissues like the heart and skeletal muscle. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for β-oxidation.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of malonyl-CoA from acetyl-CoA.

Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase (ACC)

| Enzyme/Organism | Substrate | K_m_ | V_max_ | Source(s) |

| Cyclotella cryptica (diatom) | Acetyl-CoA | 233 µM | 14.6 µmol/mg/min | |

| MgATP | 65 µM | |||

| HCO₃⁻ | 750 µM | |||

| Rat Liver | Acetyl-CoA (control) | 0.4 mM | - | |

| Acetyl-CoA (CoA-activated) | 4 µM | - | ||

| Thermobifida fusca | Acetyl-CoA | - | - |

Note: Vmax values are highly dependent on the purity of the enzyme preparation and assay conditions.

Table 2: Intracellular Concentrations of Acetyl-CoA and Malonyl-CoA

| Organism/Tissue | Condition | Acetyl-CoA Concentration | Malonyl-CoA Concentration | Acetyl-CoA/Malonyl-CoA Ratio | Source(s) |

| Escherichia coli K12 | Aerobic growth with glucose | 20-600 µM | 4-90 µM | 0.6-41.7 | |

| Rat Liver | - | - | 1.9 ± 0.6 nmol/g wet weight | - | |

| Rat Heart | - | - | 1.3 ± 0.4 nmol/g wet weight | - | |

| Rat Skeletal Muscle | - | - | 0.7 ± 0.2 nmol/g wet weight | - |

Regulation of the Pathway

The activity of ACC is tightly regulated to match the cell's energy status and biosynthetic needs. This regulation occurs through both allosteric mechanisms and covalent modification.

Allosteric Regulation:

-

Citrate: A key allosteric activator of ACC. High levels of citrate, which indicate an abundance of acetyl-CoA and ATP, promote the polymerization of ACC into a more active form.

-

Long-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA): These molecules act as feedback inhibitors, signaling a sufficient supply of fatty acids and leading to the depolymerization and inactivation of ACC.

Covalent Modification:

-

Phosphorylation: ACC is inhibited by phosphorylation, primarily by AMP-activated protein kinase (AMPK). When cellular AMP levels are high (indicating low energy status), AMPK phosphorylates and inactivates ACC to conserve energy by halting fatty acid synthesis.

-

Dephosphorylation: The enzyme is activated by dephosphorylation, a process stimulated by insulin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of malonyl-CoA biosynthesis.

Isolation of Active Acetyl-CoA Carboxylase from Mammalian Tissues

This protocol describes the purification of native ACC from mammalian cells or tissues.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 5 mM β-mercaptoethanol, protease inhibitors.

-

Wash Buffer: Lysis buffer with a reduced concentration of protease inhibitors.

-

Elution Buffer: Lysis buffer containing a competing agent (e.g., for affinity chromatography).

-

Avidin-agarose or other affinity resin.

-

Homogenizer and ultracentrifuge.

Procedure:

-

Rapidly harvest and freeze the tissue in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold Lysis Buffer.

-

Perform ultrasonic treatment of the homogenate (e.g., 1-second bursts followed by 3-second pauses for 5 minutes).

-

Centrifuge the lysate at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to pellet cellular debris and membranes.

-

Incubate the resulting supernatant with pre-equilibrated affinity resin (e.g., avidin-agarose to bind the biotinylated ACC) for 2-4 hours at 4°C with gentle agitation.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the purified ACC from the resin using the Elution Buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Spectrophotometric Assay for Acetyl-CoA Carboxylase Activity

This continuous assay couples the production of malonyl-CoA to its reduction by malonyl-CoA reductase, which is monitored by the oxidation of NADPH.

Materials:

-

Assay Buffer: 100 mM MOPS pH 7.8.

-

Substrate/Cofactor Mix: MgCl₂, ATP, KHCO₃, NADPH.

-

Purified Malonyl-CoA Reductase.

-

Purified ACC or cell/tissue extract.

-

Acetyl-CoA.

-

UV-visible spectrophotometer.

Procedure:

-

In a UV cuvette, prepare a reaction mixture containing Assay Buffer, MgCl₂, ATP, KHCO₃, NADPH, and a saturating amount of purified Malonyl-CoA Reductase.

-

Add the cell extract or purified ACC to the mixture.

-

Measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.

-

Initiate the reaction by adding a known concentration of Acetyl-CoA and mix quickly.

-

Monitor the decrease in absorbance at 365 nm over time.

-

Calculate the rate of the reaction by subtracting the background rate from the rate after the addition of Acetyl-CoA. The specific activity can be calculated using the molar extinction coefficient of NADPH.

Quantification of Acetyl-CoA and Malonyl-CoA by LC-MS/MS

This method allows for the sensitive and specific quantification of acetyl-CoA and malonyl-CoA in biological samples.

Materials:

-

Extraction Solvent: e.g., 10% trichloroacetic acid or a suitable organic solvent.

-

Internal Standards: e.g., [¹³C₃]malonyl-CoA.

-

LC-MS/MS system with a triple quadrupole mass spectrometer.

-

Reversed-phase HPLC column.

Procedure:

-

Sample Extraction: Rapidly quench metabolism and extract the metabolites from the tissue or cells using the ice-cold Extraction Solvent.

-

Sample Preparation: Centrifuge the extract to pellet precipitated proteins. The supernatant can be further purified using solid-phase extraction.

-

LC Separation: Inject the prepared sample onto the reversed-phase HPLC column. Use a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile) to separate acetyl-CoA and malonyl-CoA.

-

MS/MS Detection: Analyze the eluent using the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for acetyl-CoA, malonyl-CoA, and the internal standards.

-

Quantification: Generate a standard curve using known concentrations of acetyl-CoA and malonyl-CoA with the internal standard. Quantify the amounts of the analytes in the samples by comparing their peak areas to the standard curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of malonyl-CoA biosynthesis.

Caption: Biosynthesis of Malonyl-CoA from Acetyl-CoA in the cytosol.

Caption: Regulation of Acetyl-CoA Carboxylase (ACC) activity.

Caption: Workflow for quantification of Acetyl-CoA and Malonyl-CoA by LC-MS/MS.

References

An In-depth Technical Guide to the Core Enzymes of Malonyl-CoA Metabolism

Authored for: Researchers, Scientists, and Drug Development Professionals

November 28, 2025

Abstract

Malonyl-coenzyme A (malonyl-CoA) is a pivotal metabolite, acting as a central regulatory node and a critical building block for a diverse array of biochemical pathways.[1][2] Its intracellular concentration is meticulously controlled by a cohort of enzymes that govern its synthesis, utilization, and degradation. As the committed substrate for the de novo synthesis of fatty acids and a potent allosteric inhibitor of fatty acid oxidation, malonyl-CoA metabolism is a key determinant of cellular energy homeostasis.[1][2] Dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and certain cancers, making the enzymes involved prime targets for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the core enzymes in malonyl-CoA metabolism, detailing their mechanisms, regulation, and subcellular localization. It further presents structured quantitative data, detailed experimental protocols for their study, and visual diagrams of key metabolic and regulatory pathways to serve as an in-depth resource for the scientific community.

Core Enzymes in Malonyl-CoA Metabolism

The metabolism of malonyl-CoA can be broadly categorized into three key processes: synthesis, utilization, and degradation. Each of these is governed by specific enzymes with distinct roles and regulatory mechanisms.

Synthesis of Malonyl-CoA

The primary route for malonyl-CoA synthesis is the irreversible carboxylation of acetyl-CoA. This reaction is catalyzed by a highly regulated, biotin-dependent enzyme family.

-

Acetyl-CoA Carboxylase (ACC) : This is the rate-limiting enzyme in fatty acid biosynthesis. It catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In mammals, two major isoforms exist with distinct localizations and functions:

-

ACC1 (ACACA) : Primarily located in the cytoplasm of lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands. The malonyl-CoA produced by ACC1 serves as the primary building block for de novo fatty acid synthesis by Fatty Acid Synthase (FASN).

-

ACC2 (ACACB) : Predominantly found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). This inhibition prevents the entry of long-chain fatty acyl-CoAs into the mitochondria, thereby downregulating fatty acid β-oxidation.

-

-

Acyl-CoA Synthetase Family Member 3 (ACSF3) : Located in the mitochondrial matrix, ACSF3 provides an alternative pathway for malonyl-CoA synthesis by ligating malonate to coenzyme A. A primary role of this enzyme is to detoxify mitochondrial malonate, a potent inhibitor of succinate dehydrogenase (Complex II) in the respiratory chain.

Utilization of Malonyl-CoA

Malonyl-CoA serves as the fundamental two-carbon donor for the synthesis and elongation of fatty acids.

-

Fatty Acid Synthase (FASN) : This large, multi-enzyme protein complex catalyzes the synthesis of long-chain saturated fatty acids, primarily palmitate (C16:0), from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent. FASN iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. It is highly active in lipogenic tissues.

-

Fatty Acid Elongases (ELOVLs) : These enzymes, located in the endoplasmic reticulum, are responsible for elongating fatty acid chains beyond the C16 produced by FASN. They utilize malonyl-CoA as the two-carbon donor to produce long-chain and very-long-chain fatty acids (VLCFAs) that are essential precursors for complex lipids like sphingolipids and phospholipids.

Degradation of Malonyl-CoA

The removal of excess malonyl-CoA is critical for relieving the inhibition of fatty acid oxidation and maintaining metabolic flexibility.

-

Malonyl-CoA Decarboxylase (MLYCD) : This enzyme catalyzes the conversion of malonyl-CoA back to acetyl-CoA and carbon dioxide, effectively reversing the action of ACC. By reducing malonyl-CoA levels, MLYCD plays a crucial role in regulating the switch between fatty acid synthesis and oxidation. Its activity is particularly important in tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle.

Quantitative Enzyme Data

The following tables summarize key quantitative parameters for the core enzymes of malonyl-CoA metabolism. Data are compiled from various published studies and may vary based on experimental conditions, species, and tissue type.

Table 1: Human Acetyl-CoA Carboxylase (ACC) Isoforms

| Parameter | ACC1 (Cytosolic) | ACC2 (Mitochondrial) | Reference |

|---|---|---|---|

| Gene | ACACA | ACACB | |

| Substrates | Acetyl-CoA, ATP, Bicarbonate | Acetyl-CoA, ATP, Bicarbonate | |

| Product | Malonyl-CoA | Malonyl-CoA | |

| Primary Role | Fatty Acid Synthesis | Inhibition of Fatty Acid Oxidation | |

| Allosteric Activator | Citrate | Citrate | |

| Allosteric Inhibitor | Palmitoyl-CoA | Palmitoyl-CoA |

| Covalent Regulation | Phosphorylation (e.g., by AMPK) | Phosphorylation (e.g., by AMPK) | |

Table 2: Human Malonyl-CoA Utilization and Degradation Enzymes

| Enzyme | Gene | Location | Substrate(s) | Product(s) | Primary Role |

|---|---|---|---|---|---|

| Fatty Acid Synthase | FASN | Cytosol | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitate, NADP+, CoA | De novo fatty acid synthesis |

| Malonyl-CoA Decarboxylase | MLYCD | Mitochondria, Peroxisomes | Malonyl-CoA | Acetyl-CoA, CO₂ | Removal of malonyl-CoA, promotion of fatty acid oxidation |

Signaling and Metabolic Pathway Diagrams

Visual representations of the metabolic pathways and their regulation are essential for understanding the complex interplay of these enzymes.

Caption: Overview of Malonyl-CoA Synthesis, Utilization, and Degradation Pathways.

References

The Pivotal Role of Malonyl-CoA in Polyketide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyketides represent a vast and structurally diverse class of natural products, many of which are clinically significant therapeutic agents. The biosynthesis of these complex molecules is orchestrated by polyketide synthases (PKSs), large multienzyme complexes that catalyze the iterative condensation of small carboxylic acid units. At the heart of this intricate process lies malonyl-coenzyme A (malonyl-CoA), the primary building block for the extension of the polyketide chain. This technical guide provides an in-depth exploration of the function of malonyl-CoA in polyketide biosynthesis, detailing its biosynthesis, the enzymatic machinery involved in its incorporation, and the metabolic engineering strategies employed to enhance its availability for increased polyketide production. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this fundamental biochemical pathway.

Introduction to Polyketide Biosynthesis and the Central Role of Malonyl-CoA

Polyketides are a prominent family of secondary metabolites with a wide array of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1] Their carbon backbones are assembled by PKSs through a process that bears a striking resemblance to fatty acid biosynthesis.[2] The core mechanism involves the sequential condensation of a starter unit, typically acetyl-CoA or propionyl-CoA, with multiple extender units.[3]

Malonyl-CoA is the most common extender unit utilized by all three types of PKSs (Type I, II, and III), contributing a two-carbon unit to the growing polyketide chain in each extension cycle.[4] The incorporation of malonyl-CoA proceeds via a decarboxylative Claisen condensation, a thermodynamically favorable reaction that drives the chain elongation process forward.[4] The availability of intracellular malonyl-CoA is a critical factor influencing the overall yield of polyketide products and is often a key target for metabolic engineering efforts aimed at improving the production of valuable polyketides in heterologous hosts.

Biosynthesis of Malonyl-CoA: The Supply for Polyketide Assembly

The intracellular pool of malonyl-CoA is primarily supplied by two key enzymatic pathways:

2.1. Acetyl-CoA Carboxylase (ACC): The Major Route

The most prevalent pathway for malonyl-CoA synthesis is the ATP-dependent carboxylation of acetyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). This enzyme is a biotin-dependent carboxylase that proceeds in a two-step reaction mechanism. In most bacteria, ACC is a multi-subunit complex, while in eukaryotes, it is typically a large, single polypeptide with multiple domains. The overall reaction is as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The activity of ACC is tightly regulated at both the transcriptional and post-translational levels, making it a key control point in fatty acid and polyketide biosynthesis.

2.2. Malonyl-CoA Synthetase: An Alternative Pathway

An alternative route to malonyl-CoA is through the direct ligation of malonate and Coenzyme A, a reaction catalyzed by malonyl-CoA synthetase (MatB). This pathway is particularly relevant for metabolic engineering applications, as it allows for the production of malonyl-CoA from exogenously supplied malonate, bypassing the native regulation of ACC. The reaction is as follows:

Malonate + CoA + ATP → Malonyl-CoA + AMP + PPi

The Mechanism of Malonyl-CoA Incorporation by Polyketide Synthases

The incorporation of malonyl-CoA into the growing polyketide chain is a highly orchestrated process mediated by a series of catalytic domains within the PKS megacomplex. The minimal set of domains required for one round of chain elongation, known as a PKS module, consists of:

-

Acyltransferase (AT) Domain: This domain is responsible for selecting the correct extender unit, in this case, malonyl-CoA, from the cellular pool and transferring it to the acyl carrier protein (ACP) domain. The AT domain acts as a gatekeeper, ensuring the fidelity of polyketide assembly.

-

Acyl Carrier Protein (ACP) Domain: The ACP is a small, acidic protein that carries the growing polyketide chain and the incoming extender unit via a phosphopantetheinyl arm. It acts as a mobile shuttle, presenting the substrates to the active sites of the other catalytic domains.

-

Ketosynthase (KS) Domain: The KS domain catalyzes the core carbon-carbon bond-forming reaction. It facilitates the decarboxylative Claisen condensation between the ACP-bound malonyl group (the nucleophile) and the growing polyketide chain attached to the KS domain's active site cysteine (the electrophile). This reaction extends the polyketide chain by two carbons and regenerates a reactive β-keto group.

The iterative action of these domains leads to the stepwise assembly of the full-length polyketide backbone.

Quantitative Data in Polyketide Biosynthesis

The efficiency of polyketide production is influenced by a multitude of factors, including enzyme kinetics and the intracellular concentrations of precursors like malonyl-CoA. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Enzymes Involved in Malonyl-CoA Metabolism

| Enzyme | Organism | Substrate | Km | kcat | Specific Activity | Reference |

| Acetyl-CoA Carboxylase (ACC) | Escherichia coli | ATP | 1.7 µM | - | 5.0-5.6 µmol/min/mg | |

| Acetyl-CoA Carboxylase (ACC) | Caenorhabditis elegans | Acetyl-CoA | 20-30 µM | - | - | |

| Malonyl-CoA Synthetase | Bradyrhizobium japonicum | ATP | 61 µM | - | 11.2 µM/min | |

| Malonate | 260 µM | |||||

| CoA | 42 µM |

Table 2: Intracellular Malonyl-CoA Concentrations

| Organism/Tissue | Condition | Malonyl-CoA Concentration (nmol/g wet weight) | Reference |

| Rat Liver | - | 1.9 ± 0.6 | |

| Rat Heart | - | 1.3 ± 0.4 | |

| Rat Skeletal Muscle | - | 0.7 ± 0.2 |

Table 3: Polyketide Titers in Metabolically Engineered Hosts

| Polyketide | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Curcumin | Escherichia coli | Feeding ferulic acid | 563.4 | |

| Pinocembrin | Escherichia coli | Malonate assimilation pathway | 480 | |

| Triketide Lactone | Escherichia coli | T7 promoter tuning | 791 | |

| Naringenin | Saccharomyces cerevisiae | - | 43.4 | |

| Raspberry Ketone | Saccharomyces cerevisiae | Fusion protein of 4CL and BAS | 7.5 | |

| Bisdemethoxycurcumin | E. coli-E. coli co-culture | Malonate assimilation pathway | 6.28 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of malonyl-CoA function in polyketide biosynthesis.

5.1. Assay for Acetyl-CoA Carboxylase (ACC) Activity

This protocol describes a spectrophotometric assay to measure the activity of ACC by coupling the production of ADP to the oxidation of NADH.

-

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Substrate Solution: 10 mM ATP, 20 mM Acetyl-CoA, 100 mM NaHCO₃.

-

Coupling Enzyme Mix: 10 U/mL Pyruvate Kinase, 10 U/mL Lactate Dehydrogenase.

-

20 mM Phosphoenolpyruvate (PEP).

-

10 mM NADH.

-

Enzyme Preparation: Purified ACC or cell-free extract.

-

-

Procedure:

-

In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the Coupling Enzyme Mix, 10 µL of 20 mM PEP, and 10 µL of 10 mM NADH to each well.

-

Add 10 µL of the enzyme preparation to the sample wells. For the blank, add 10 µL of buffer.

-

Incubate the plate at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the ACC activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).

-

5.2. Extraction and Quantification of Intracellular Malonyl-CoA by LC-MS

This protocol outlines the procedure for extracting and quantifying malonyl-CoA from microbial cell cultures using liquid chromatography-mass spectrometry.

-

Reagents:

-

Quenching Solution: 60% Methanol, -40°C.

-

Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M Formic Acid, -20°C.

-

Internal Standard: ¹³C₃-Malonyl-CoA.

-

LC-MS Grade Water and Acetonitrile.

-

-

Procedure:

-

Rapidly quench the metabolism of a known quantity of cells by adding the cell culture to the cold Quenching Solution.

-

Centrifuge the quenched cell suspension at 4°C to pellet the cells.

-

Resuspend the cell pellet in cold Extraction Solvent containing the internal standard.

-

Lyse the cells by bead beating or sonication on ice.

-

Centrifuge the lysate at high speed at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of LC-MS grade water.

-

Analyze the sample by LC-MS/MS using a C18 reversed-phase column and a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

-

Quantify malonyl-CoA by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

-

5.3. Heterologous Expression and Purification of a Polyketide Synthase Module

This protocol provides a general framework for the expression of a PKS module in E. coli and its subsequent purification.

-

Materials:

-

Expression vector (e.g., pET series) containing the PKS module gene.

-

E. coli expression host (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Wash Buffer (e.g., Lysis Buffer with 20 mM imidazole).

-

Elution Buffer (e.g., Lysis Buffer with 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

-

Procedure:

-

Transform the E. coli expression host with the PKS module expression vector.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged PKS module with Elution Buffer.

-

Analyze the purified protein by SDS-PAGE and determine its concentration.

-

Metabolic Engineering Strategies to Enhance Malonyl-CoA Supply

The limited availability of intracellular malonyl-CoA is a common bottleneck for high-level production of polyketides in heterologous hosts. Several metabolic engineering strategies have been developed to address this limitation:

-

Overexpression of Acetyl-CoA Carboxylase (ACC): Increasing the expression of native or heterologous ACCs can significantly boost the conversion of acetyl-CoA to malonyl-CoA.

-

Engineering ACC for Improved Activity: Site-directed mutagenesis can be used to relieve feedback inhibition or improve the catalytic efficiency of ACC.

-

Utilization of the Malonyl-CoA Synthetase Pathway: Introducing the matB and matC genes allows for the production of malonyl-CoA from supplemented malonate, creating an orthogonal pathway that is not subject to native cellular regulation.

-

Blocking Competing Pathways: Downregulating or knocking out genes involved in pathways that consume malonyl-CoA, such as fatty acid biosynthesis, can redirect the flux of this precursor towards polyketide production.

-

Increasing the Supply of Acetyl-CoA: Engineering the central carbon metabolism to enhance the production of acetyl-CoA, the direct precursor for malonyl-CoA, can also lead to increased polyketide titers.

Conclusion

Malonyl-CoA is an indispensable component of polyketide biosynthesis, serving as the primary extender unit for the construction of these complex and valuable natural products. A thorough understanding of its biosynthesis, the mechanism of its incorporation by PKSs, and the strategies to manipulate its intracellular availability is crucial for the successful engineering of microbial hosts for high-titer polyketide production. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to further explore and exploit the fascinating world of polyketide biosynthesis, with the ultimate goal of discovering and developing novel therapeutic agents.

References

- 1. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Malonyl-CoA: The Central Hub of Secondary Metabolite Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-coenzyme A (malonyl-CoA) stands as a critical metabolic node, serving as the primary building block for a vast and structurally diverse array of secondary metabolites. This technical guide provides a comprehensive exploration of the central role of malonyl-CoA in the biosynthesis of three major classes of natural products: polyketides, flavonoids, and fatty acids. We delve into the intricate enzymatic machinery that utilizes malonyl-CoA as a precursor, detailing the biosynthetic pathways and their regulation. This guide is intended to be a valuable resource for researchers in natural product discovery, metabolic engineering, and drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key metabolic and experimental workflows.

Introduction

Secondary metabolites represent a rich source of bioactive compounds with profound applications in medicine, agriculture, and industry. At the heart of the biosynthesis of many of these valuable molecules lies malonyl-CoA, a thioester of malonic acid and coenzyme A.[1] Formed primarily through the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), malonyl-CoA provides the two-carbon extender units for the iterative condensation reactions that build the carbon skeletons of polyketides, flavonoids, and fatty acids.[2][3] The availability of the intracellular malonyl-CoA pool is a critical determinant and often a rate-limiting factor in the production of these secondary metabolites.[4][5] Consequently, the metabolic pathways that generate and consume malonyl-CoA are tightly regulated and are prime targets for metabolic engineering efforts aimed at enhancing the production of desired compounds.

This guide will provide a detailed technical overview of the role of malonyl-CoA as a precursor for these three important classes of secondary metabolites. We will examine the key enzymes and biosynthetic pathways, present quantitative data to illustrate the efficiency and regulation of these processes, and provide detailed experimental protocols for their study. Furthermore, we will employ Graphviz diagrams to visually represent complex pathways and workflows, offering a clear and concise understanding of the underlying molecular logic.

Biosynthesis of Malonyl-CoA

The primary route for malonyl-CoA synthesis is the ATP-dependent carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). In eukaryotes, ACC is a large, multifunctional enzyme, while in most prokaryotes, it is a multi-subunit complex. The reaction proceeds in two steps: the carboxylation of the biotin prosthetic group of ACC, followed by the transfer of the carboxyl group to acetyl-CoA to form malonyl-CoA.

The intracellular concentration of malonyl-CoA is tightly controlled through the regulation of ACC activity. Allosteric regulation by molecules such as citrate (an activator) and long-chain fatty acyl-CoAs (an inhibitor) provides a rapid mechanism to adjust malonyl-CoA levels in response to the cell's metabolic state. Covalent modification, primarily through phosphorylation by kinases like AMP-activated protein kinase (AMPK), also plays a crucial role in regulating ACC activity and, consequently, malonyl-CoA supply.

dot

References

The Pivotal Role of Malonyl-CoA in Mammalian Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-Coenzyme A (malonyl-CoA) stands as a critical signaling molecule and metabolic intermediate in mammalian cells, wielding significant influence over the intricate balance between energy storage and expenditure.[1] This technical guide provides an in-depth exploration of the physiological importance of malonyl-CoA, detailing its multifaceted roles in fatty acid metabolism, glucose homeostasis, and cellular signaling pathways. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of malonyl-CoA's significance as a therapeutic target in various metabolic diseases.

Introduction: The Central Hub of Metabolic Regulation

Malonyl-CoA is strategically positioned at the crossroads of carbohydrate and lipid metabolism, acting as a key regulator of fuel selection.[1][2] Synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC), its primary functions are twofold: serving as the fundamental building block for de novo fatty acid synthesis and acting as a potent allosteric inhibitor of fatty acid oxidation.[3][4] This dual role ensures a reciprocal regulation, preventing futile cycles of simultaneous lipid synthesis and breakdown. The concentration of malonyl-CoA within the cell is tightly controlled by the activities of ACC and malonyl-CoA decarboxylase (MCD), which catalyzes its degradation back to acetyl-CoA. Dysregulation of malonyl-CoA homeostasis is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease, making it a compelling target for therapeutic intervention.

Core Physiological Functions of Malonyl-CoA

Regulation of Fatty Acid Metabolism

The most well-established role of malonyl-CoA is its reciprocal regulation of fatty acid synthesis and oxidation.

-

Fatty Acid Synthesis: In lipogenic tissues such as the liver and adipose tissue, malonyl-CoA provides the two-carbon units for the elongation of the fatty acid chain by fatty acid synthase (FAS).

-

Inhibition of Fatty Acid Oxidation: Cytosolic malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. By inhibiting CPT1, malonyl-CoA effectively blocks fatty acid entry into the mitochondria, thereby preventing their oxidation. This ensures that when the cell is in an anabolic state with high energy levels (indicated by high malonyl-CoA), fatty acid synthesis is favored over oxidation.

The sensitivity of CPT1 to malonyl-CoA inhibition varies between tissues. For instance, liver CPT1 (CPT1A) requires a tenfold higher concentration of malonyl-CoA for inhibition compared to the muscle and heart isoform (CPT1B).

Role in Glucose Metabolism and Insulin Signaling

Malonyl-CoA plays a crucial role in the glucose-fatty acid cycle, also known as the Randle cycle. When glucose levels are high, its metabolism leads to an increase in cytosolic citrate, an allosteric activator of ACC. This results in elevated malonyl-CoA levels, which in turn inhibit fatty acid oxidation, promoting the use of glucose as the primary fuel source.

In pancreatic β-cells, glucose-stimulated insulin secretion is linked to malonyl-CoA signaling. The rise in glucose metabolism increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium channels and subsequent insulin release. Concurrently, increased malonyl-CoA levels inhibit fatty acid oxidation, leading to an accumulation of long-chain acyl-CoAs, which are also thought to be signaling molecules for insulin exocytosis.

Regulation of Appetite and Energy Homeostasis

Beyond its peripheral roles, malonyl-CoA in the hypothalamus acts as a key sensor of energy status and a regulator of food intake. Increased hypothalamic malonyl-CoA levels are associated with a decrease in food intake and are believed to signal a state of energy sufficiency. Conversely, a decrease in hypothalamic malonyl-CoA promotes food intake and weight gain. This central role positions malonyl-CoA as a potential target for anti-obesity therapies.

Quantitative Data on Malonyl-CoA

The concentration of malonyl-CoA varies significantly across different tissues and metabolic states. The following table summarizes reported malonyl-CoA levels in rat tissues.

| Tissue | Malonyl-CoA Concentration (nmol/g wet weight) | Reference |

| Liver | 1.9 ± 0.6 | |

| Heart | 1.3 ± 0.4 | |

| Skeletal Muscle | 0.7 ± 0.2 | |

| Skeletal Muscle (basal) | 0.20 ± 0.01 | |

| Skeletal Muscle (hyperinsulinemic) | 0.24 ± 0.01 |

Key Signaling Pathways and Experimental Workflows

Malonyl-CoA Synthesis and its Regulation of Fatty Acid Oxidation

The synthesis of malonyl-CoA from acetyl-CoA by ACC and its subsequent inhibition of CPT1 form a central regulatory axis in fatty acid metabolism.

Figure 1. The central role of malonyl-CoA in regulating fatty acid metabolism.

Experimental Workflow for Malonyl-CoA Quantification by HPLC-MS

Accurate quantification of malonyl-CoA is crucial for studying its physiological roles. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and specific method for this purpose.

Figure 2. A generalized workflow for the quantification of malonyl-CoA in tissues.

Detailed Experimental Protocols

Measurement of Malonyl-CoA Concentration by HPLC-MS

This protocol is adapted from the method described for tissue specimens.

Materials:

-

Tissue sample (e.g., liver, heart, skeletal muscle)

-

10% Trichloroacetic acid (TCA)

-

Internal standard: [¹³C₃]malonyl-CoA

-

Reversed-phase solid-phase extraction (SPE) column

-

HPLC system with a suitable column

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Extraction: Homogenize the frozen tissue sample in ice-cold 10% TCA. Add a known amount of the internal standard ([¹³C₃]malonyl-CoA) to the homogenate.

-

Purification: Centrifuge the homogenate to pellet the protein precipitate. Isolate the malonyl-CoA from the supernatant using a reversed-phase SPE column.

-

HPLC Separation: Inject the purified sample onto the HPLC system. Use a gradient elution to separate malonyl-CoA from other acyl-CoAs.

-

MS Detection: Detect the eluting compounds using the mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratios of malonyl-CoA and the internal standard.

-

Quantification: Construct a standard curve using known amounts of malonyl-CoA. Quantify the amount of malonyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol outlines a non-radioactive spectrophotometric assay for ACC activity.

Materials:

-

Cell extract or purified ACC enzyme

-

Assay buffer (e.g., MOPS pH 7.8)

-

ATP

-

Acetyl-CoA

-

Sodium bicarbonate (KHCO₃)

-

Magnesium chloride (MgCl₂)

-

Malonyl-CoA Reductase (MCR)

-

NADPH

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a UV cuvette, prepare a reaction mixture containing assay buffer, MgCl₂, NADPH, ATP, KHCO₃, and purified MCR.

-

Background Measurement: Measure the absorbance at 365 nm over time to determine the background rate of NADPH consumption.

-

Initiate ACC Reaction: Start the reaction by adding acetyl-CoA to the cuvette and mix quickly.

-

Kinetic Measurement: Continuously measure the decrease in absorbance at 365 nm as NADPH is consumed by MCR in the presence of the newly synthesized malonyl-CoA.

-

Calculate Activity: Subtract the background rate from the reaction rate. The specific activity of ACC can be calculated based on the rate of NADPH consumption and the amount of protein in the sample.

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This protocol describes a method for assaying CPT1 activity in tissue homogenates.

Materials:

-

Tissue homogenate

-

Assay buffer (e.g., 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, 50 mM Tris·HCl, pH 7.4)

-

Palmitoyl-CoA

-

L-[³H]carnitine

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Tissue Preparation: Incubate minced tissue in a trypsin solution on ice, followed by homogenization. Determine the protein concentration of the homogenate.

-

Reaction Setup: In a reaction tube, combine the tissue homogenate with the assay buffer containing palmitoyl-CoA.

-

Initiate Reaction: Start the reaction by adding L-[³H]carnitine.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop Reaction and Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the radiolabeled acylcarnitine product using an organic solvent (e.g., butanol).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the CPT1 activity.

Malonyl-CoA in Disease and as a Drug Target

The central role of malonyl-CoA in metabolic regulation makes it a prime target for drug development in various diseases.

-

Obesity and Type 2 Diabetes: Inhibitors of ACC (both ACC1 and ACC2 isoforms) are being developed to decrease malonyl-CoA levels. This is expected to relieve the inhibition of CPT1, thereby increasing fatty acid oxidation and improving insulin sensitivity.

-

Non-alcoholic Fatty Liver Disease (NAFLD): By reducing malonyl-CoA, ACC inhibitors can decrease de novo lipogenesis in the liver, a key contributor to the pathogenesis of NAFLD.

-

Cardiovascular Disease: In the heart, alterations in malonyl-CoA levels can impact the balance between glucose and fatty acid oxidation, which is critical during conditions like ischemia. Modulating malonyl-CoA could be a therapeutic strategy to optimize cardiac energy metabolism.

-

Cancer: Cancer cells often exhibit altered metabolism, with increased fatty acid synthesis to support rapid proliferation. Targeting ACC to reduce malonyl-CoA and inhibit lipogenesis is being explored as an anti-cancer strategy.

Conclusion

Malonyl-CoA is a pivotal metabolic regulator, orchestrating the complex interplay between carbohydrate and lipid metabolism. Its functions extend from the cellular level, controlling fuel selection, to the systemic level, influencing appetite and energy balance. The intricate mechanisms governing malonyl-CoA synthesis and degradation, and its profound physiological effects, underscore its importance as a therapeutic target. A thorough understanding of its biology, facilitated by robust experimental methodologies, is essential for the continued development of novel therapies for a range of metabolic diseases. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of metabolic regulation and harness the therapeutic potential of targeting the malonyl-CoA signaling pathway.

References

- 1. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Malonyl-CoA by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl-CoA is a critical metabolic intermediate and signaling molecule that plays a central role in the regulation of fatty acid metabolism. It serves as the primary building block for de novo fatty acid synthesis and as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.[1][2] The concentration of malonyl-CoA within the cell reflects the balance between carbohydrate and fat metabolism, making its accurate quantification essential for research in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease, as well as in drug development targeting these pathways.[1][2][3]

This application note provides a detailed protocol for the sensitive and specific quantification of malonyl-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Malonyl-CoA

Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). Its primary signaling function is the inhibition of CPT-1, which prevents the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. This mechanism ensures that when glucose is abundant and being converted to acetyl-CoA and subsequently malonyl-CoA, fatty acid synthesis is promoted while fatty acid oxidation is suppressed.

Experimental Workflow

The quantification of malonyl-CoA by LC-MS/MS involves several key steps: sample extraction, chromatographic separation, and mass spectrometric detection. An internal standard, such as ¹³C₃-malonyl-CoA, is crucial for accurate quantification.

Protocols

Sample Preparation (from Tissue)

This protocol is adapted from validated methods for tissue analysis.

Materials:

-

Frozen tissue sample

-

10% (w/v) Trichloroacetic acid (TCA), ice-cold

-

Internal Standard: ¹³C₃-malonyl-CoA

-

Reversed-phase solid-phase extraction (SPE) cartridges

-

Methanol

-

50 mM Ammonium Formate (pH 6.3)

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Immediately add 1 mL of ice-cold 10% TCA and the internal standard.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of 10% TCA.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 10% TCA.

-

Elute malonyl-CoA with a mixture of 50 mM ammonium formate (pH 6.3) and methanol.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Column:

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phases:

-

Mobile Phase A: 5 mM N,N-dimethylbutylamine (DMBA) in water.

-

Mobile Phase B: Acetonitrile.

Gradient Elution:

-

A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute malonyl-CoA. The specific gradient profile should be optimized for the particular column and system.

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 50 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5-10 µL

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer.

Ionization Source:

-

Electrospray Ionization (ESI), positive mode.

Detection Mode:

-

Multiple Reaction Monitoring (MRM).

MRM Transitions:

-

The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Malonyl-CoA | 854.1 | 347.1 |

| ¹³C₃-Malonyl-CoA (IS) | 857.1 | 350.1 |

Instrument Parameters:

-

Ion spray voltage, gas pressures, and collision energy should be optimized for maximum sensitivity for the specific instrument used.

Quantitative Data Summary

The following table summarizes reported concentrations of malonyl-CoA in various rat tissues, as determined by LC-MS/MS.

| Tissue | Malonyl-CoA Concentration (nmol/g wet weight) | Reference |

| Liver | 1.9 ± 0.6 | |

| Heart | 1.3 ± 0.4 | |

| Skeletal Muscle | 0.7 ± 0.2 |

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of malonyl-CoA in biological samples. Careful sample preparation, including the use of an appropriate internal standard, is critical for obtaining accurate and reproducible results. This methodology is a valuable tool for researchers and drug development professionals investigating metabolic pathways and developing novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for In Vitro Reconstitution of Malonyl-CoA Dependent Pathways

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro reconstitution of two key Malonyl-CoA dependent pathways: Fatty Acid Synthesis (FAS) and 3-Hydroxypropionate (3HP) production. The protocols are designed to be a comprehensive resource for researchers in metabolic engineering, drug discovery, and synthetic biology, enabling the study of enzyme kinetics, pathway dynamics, and the screening of potential inhibitors or modulators.

Application Note 1: In Vitro Reconstitution of E. coli Fatty Acid Synthesis

The in vitro reconstitution of the E. coli fatty acid synthase (FAS) system allows for a detailed investigation of fatty acid biosynthesis and its regulation. This system is crucial for understanding the mechanism of action of novel antimicrobial agents targeting this essential pathway. By assembling the purified enzymes of the FAS system, researchers can quantitatively analyze the influence of substrate and cofactor concentrations on the rate of fatty acid production and product distribution.

Key Enzymes and Components:

The minimal reconstituted system for saturated fatty acid synthesis in E. coli consists of the following purified proteins:

-

Malonyl-CoA:ACP transacylase (FabD): Loads malonyl groups onto the Acyl Carrier Protein.

-

3-ketoacyl-ACP synthase (FabH): Catalyzes the initial condensation of acetyl-CoA and malonyl-ACP.

-

3-ketoacyl-ACP reductase (FabG): Reduces the 3-ketoacyl-ACP intermediate.

-

3-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the 3-hydroxyacyl-ACP intermediate.

-

Enoyl-ACP reductase (FabI): Reduces the enoyl-ACP intermediate.

-

Acyl Carrier Protein (ACP): The central scaffold for the growing fatty acid chain.

-

Thioesterase (TesA): Cleaves the final fatty acid product from ACP.

Experimental Workflow for In Vitro Fatty Acid Synthesis

Protocol for In Vitro Reconstitution of E. coli FAS

1. Protein Purification:

-

Express and purify all FAS enzymes (FabD, FabH, FabG, FabZ, FabI), holo-ACP, and TesA from E. coli expression systems. Protocols for purification of these individual components are widely available in the literature. Ensure high purity of all protein components.

2. Reaction Mixture Assembly:

-

On ice, prepare a master mix containing the reaction buffer and enzymes. The final concentrations of components in the reaction are provided in Table 1.

-

A typical reaction buffer is 100 mM Tris-HCl (pH 7.8).[1]

3. Reaction Initiation and Incubation:

-

Pre-warm the reaction mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding the substrates and cofactors (acetyl-CoA, malonyl-CoA, NADH, and NADPH) to the final concentrations specified in Table 1.

-

Incubate the reaction at 37°C.

4. Time-Course Analysis:

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture and quench the reaction.

5. Product Extraction and Analysis:

-

Quench the reaction by adding an equal volume of a solution of 80:80:20 (v/v) methanol:isopropanol:acetic acid.[2]

-

Extract the free fatty acids using an appropriate organic solvent (e.g., pentane).[3]

-

Analyze the extracted fatty acids by HPLC-MS or by derivatization followed by GC-MS to determine the chain length distribution and quantity of the products.

| Component | Final Concentration | Reference(s) |

| Fab Enzymes (each) | 1 µM | [4] |

| Holo-ACP | 10 µM | [4] |

| TesA | 10 µM | |

| Acetyl-CoA | 200 µM | |

| Malonyl-CoA | 500 µM | |

| NADH | 1 mM | |

| NADPH | 1 mM | |

| Reaction Buffer | 100 mM Tris-HCl, pH 7.8 | |

| Total Volume | e.g., 100 µL |

Table 1: Reaction components for in vitro fatty acid synthesis.

Application Note 2: In Vitro Reconstitution of 3-Hydroxypropionate (3HP) Production

The in vitro reconstitution of the 3-hydroxypropionate (3HP) biosynthesis pathway from acetyl-CoA is a powerful tool for optimizing the production of this platform chemical. This cell-free system allows for the direct investigation of the kinetic properties of the pathway enzymes and the identification of rate-limiting steps. Such studies are invaluable for guiding metabolic engineering efforts in whole-cell systems for enhanced 3HP production.

Key Enzymes and Components:

The reconstituted pathway for 3HP production from acetyl-CoA involves the following enzymes:

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.

-

Malonyl-CoA Reductase (MCR): A bifunctional enzyme that reduces malonyl-CoA to malonate semialdehyde and then to 3-hydroxypropionate. Alternatively, a monofunctional MCR can be used in conjunction with a separate malonate semialdehyde reductase (MSR).

3-Hydroxypropionate Synthesis Pathway

Protocol for In Vitro Reconstitution of 3HP Production

1. Protein Purification:

-

Express and purify Acetyl-CoA Carboxylase (ACC) and Malonyl-CoA Reductase (MCR) from their respective expression hosts. Protocols for the purification of ACC and MCR have been described.

2. Reaction Mixture Assembly:

-

In a microcentrifuge tube on ice, combine the reaction buffer, purified enzymes, and cofactors as detailed in Table 2.

-

A suitable reaction buffer is 50 mM phosphate buffer (pH 7.6).

3. Reaction Initiation and Incubation:

-

Initiate the reaction by adding the substrate, acetyl-CoA (radiolabeled [1-¹⁴C]acetyl-CoA can be used for sensitive detection).

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C for mesophilic enzymes or higher for thermophilic enzymes).

4. Sample Quenching and Analysis:

-

At specified time intervals, take aliquots of the reaction mixture and quench the reaction by adding a solution of 80:80:20 (v/v) methanol:isopropanol:acetic acid.

-

Dry the quenched samples and resuspend them in a suitable solvent.

-

Separate the substrate and products using thin-layer chromatography (TLC) and quantify the radiolabeled spots using a phosphor imager. Alternatively, analyze the products by HPLC-MS.

| Component | Final Concentration | Reference(s) |

| Acetyl-CoA Carboxylase (ACC) | 3-10 µM | |

| Malonyl-CoA Reductase (MCR) | 1-5 µM | |

| Acetyl-CoA | 1 mM | |

| ATP | 5 mM | |

| NADPH | 5 mM | |

| NaHCO₃ | 10 mM | |

| MgCl₂ | 10 mM | |

| TCEP | 1 mM | |

| Reaction Buffer | 50 mM Phosphate, pH 7.6 | |

| Total Volume | e.g., 140 µL |

Table 2: Reaction components for in vitro 3-hydroxypropionate synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for enzymes involved in Malonyl-CoA dependent pathways, which are essential for designing and interpreting in vitro reconstitution experiments.

| Enzyme | Substrate | Kₘ (µM) | Specific Activity (µmol/min/mg) | Optimal pH | Reference(s) |

| Acetyl-CoA Carboxylase (P. hortense) | Acetyl-CoA | 150 | - | 8.0 | |

| MgATP²⁻ | 70 | - | 8.0 | ||

| HCO₃⁻ | 1000 | - | 8.0 | ||

| Acetyl-CoA Carboxylase 2 (human) | Acetyl-CoA | 2 | - | - | |

| ATP | 52 | - | - | ||

| Malonyl-CoA Reductase (C. aurantiacus) | Malonyl-CoA | 30 | 10 | 7.8 | |

| NADPH | 25 | - | 7.8 | ||

| Malonyl-CoA Reductase (M. sedula) | Malonyl-CoA | 100 | 0.0046 | - | |

| Malonate Semialdehyde Reductase (M. sedula) | Malonate Semialdehyde | 70 ± 10 | 0.2 | - |

Table 3: Kinetic parameters of key enzymes in Malonyl-CoA dependent pathways.

Protocol for Quantification of Malonyl-CoA by HPLC-MS

Accurate quantification of Malonyl-CoA is critical for studying the kinetics and efficiency of reconstituted pathways.

1. Sample Preparation and Extraction:

-

Quench enzymatic reactions or lyse cells/tissues with 10% trichloroacetic acid.

-

Isolate Malonyl-CoA using a reversed-phase solid-phase extraction (SPE) column.

-

For tissue samples, recoveries can vary, for example, 28.8% for liver and 48.5% for heart have been reported.

2. HPLC Separation:

-

Use a C18 reversed-phase HPLC column.

-

A typical mobile phase consists of a gradient of an ion-pairing agent (e.g., ammonium formate) in water and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometry Detection:

-

Employ electrospray ionization (ESI) in negative ion mode.

-

Use multiple reaction monitoring (MRM) for quantification, monitoring the transition from the precursor ion of Malonyl-CoA to a specific product ion.

-

For quantification, use an internal standard such as [¹³C₃]malonyl-CoA.

4. Quantification:

-

Generate a standard curve with known concentrations of Malonyl-CoA (e.g., 50 to 1000 pmol).

-

The method has been shown to be precise, with a within-run variation of 5-11%.

This detailed protocol provides a robust method for the accurate measurement of Malonyl-CoA in various biological samples.

References

- 1. Malonyl-Coenzyme A Reductase from Chloroflexus aurantiacus, a Key Enzyme of the 3-Hydroxypropionate Cycle for Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 3-hydroxypropionate biosynthesis in vitro by partial introduction of the 3-hydroxypropionate/4-hydroxybutyrate cycle from Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Engineering Strategies to Increase Malonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl-CoA is a critical precursor metabolite in the biosynthesis of a wide array of valuable natural products, including polyketides, flavonoids, and fatty acid-derived biofuels.[1][2][3] However, its intracellular concentration is typically low and tightly regulated, representing a significant bottleneck in the productivity of microbial cell factories.[1][2] Metabolic engineering offers a powerful toolkit to overcome this limitation by rationally redesigning cellular metabolism to enhance the availability of malonyl-CoA.

These application notes provide a comprehensive overview of the key metabolic engineering strategies to increase intracellular malonyl-CoA levels. Detailed protocols for the implementation of these strategies and the analysis of their effects are also presented to guide researchers in their strain development efforts.

Core Metabolic Engineering Strategies

The primary strategies to increase the intracellular pool of malonyl-CoA can be categorized into three main approaches: (1) increasing the supply of the direct precursor, acetyl-CoA; (2) enhancing the conversion of acetyl-CoA to malonyl-CoA by targeting the acetyl-CoA carboxylase (ACC) enzyme; and (3) reducing the consumption of malonyl-CoA by competing metabolic pathways. More advanced strategies also include the introduction of orthogonal biosynthetic pathways and the implementation of dynamic regulatory systems.

Increasing Acetyl-CoA Supply